Product packaging for (2,6-Dimethylphenyl)(difluoro)acetonitrile(Cat. No.:)

(2,6-Dimethylphenyl)(difluoro)acetonitrile

Cat. No.: B12454839
M. Wt: 181.18 g/mol
InChI Key: NPHODTKDISPJFR-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(difluoro)acetonitrile is a fluorinated building block of significant interest in advanced chemical synthesis for pharmaceutical and agricultural research. This compound features a benzonitrile core that is strategically substituted with two fluorine atoms and two methyl groups on the phenyl ring. The presence of the difluoro moiety adjacent to the nitrile group can significantly alter the compound's electronic properties and metabolic stability, making it a valuable intermediate for the exploration of new chemical entities . While the specific applications of this exact compound are not fully detailed in the literature, its high-value structural analogs are prominently utilized as key precursors in the synthesis of active pharmaceutical ingredients. Similar difluorobenzonitrile derivatives are critical intermediates in creating thyroid hormone analogs for investigating treatments for conditions such as atherosclerosis, obesity, and hypercholesterolemia , as well as in the development of novel compounds for the treatment of viral infections . The 2,6-dimethyl substitution pattern on the phenyl ring is known to impart steric hindrance, which can be leveraged to control the regioselectivity in subsequent chemical transformations and to influence the final compound's three-dimensional shape and binding affinity . Researchers can employ this chemical in various metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions to construct more complex, functionalized molecules. This compound is provided For Research Use Only and is an essential tool for medicinal chemists and researchers in drug discovery and agrochemical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F2N B12454839 (2,6-Dimethylphenyl)(difluoro)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-2,2-difluoroacetonitrile

InChI

InChI=1S/C10H9F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,1-2H3

InChI Key

NPHODTKDISPJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C#N)(F)F

Origin of Product

United States

Synthesis of Tetrazoles:

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for the synthesis of 5-substituted tetrazoles. nih.gov For (2,6-Dimethylphenyl)(difluoro)acetonitrile, this would involve its reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst.

Reaction Scheme: this compound + NaN₃ → 5-((2,6-Dimethylphenyl)(difluoro)methyl)-1H-tetrazole

The reaction conditions would likely require elevated temperatures to overcome the steric hindrance imposed by the 2,6-dimethylphenyl group. The electron-withdrawing nature of the difluoromethyl group could influence the electronic properties of the resulting tetrazole ring.

Hydrolysis to Amides and Carboxylic Acids:

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then, upon further reaction, a carboxylic acid.

Partial Hydrolysis to Amide: Controlled hydrolysis, often using milder conditions, can selectively produce the corresponding α,α-difluoroamide. The synthesis of α,α-difluoro-α-aryl amides has been reported through various methods, highlighting their importance as synthetic intermediates. youtube.com

Reaction Scheme (Partial Hydrolysis): (2,6-Dimethylphenyl)(difluoro)acetonitrile + H₂O → 2-(2,6-Dimethylphenyl)-2,2-difluoroacetamide

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating in strong acid or base, will lead to the complete hydrolysis of the nitrile to a carboxylic acid.

Reaction Scheme (Complete Hydrolysis): this compound + 2H₂O → (2,6-Dimethylphenyl)difluoroacetic acid + NH₃

Reduction to Primary Amines:

The reduction of the nitrile group yields a primary amine. This transformation is typically achieved using powerful reducing agents.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of nitriles to primary amines. nih.govnih.gov The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.

Reaction Scheme: (2,6-Dimethylphenyl)(difluoro)acetonitrile + [H] → 2-(2,6-Dimethylphenyl)-2,2-difluoroethan-1-amine

The steric hindrance from the 2,6-dimethylphenyl group might necessitate harsher reaction conditions or longer reaction times.

Catalytic Hydrogenation: While catalytic hydrogenation is a widely used method for nitrile reduction, the steric bulk around the nitrile in this compound could make it challenging for the molecule to effectively adsorb onto the catalyst surface, potentially leading to low reactivity.

Table 3.6.1: Summary of Derivatization Reactions

Reagent(s)Product Functional GroupProduct Name
Sodium Azide (B81097) (NaN₃)Tetrazole5-((2,6-Dimethylphenyl)(difluoro)methyl)-1H-tetrazole
H₂O, H⁺ or OH⁻ (mild)Amide2-(2,6-Dimethylphenyl)-2,2-difluoroacetamide
H₂O, H⁺ or OH⁻ (strong)Carboxylic Acid(2,6-Dimethylphenyl)difluoroacetic acid
LiAlH₄ then H₂OPrimary Amine2-(2,6-Dimethylphenyl)-2,2-difluoroethan-1-amine

In-Depth Analysis Reveals Limited Publicly Available Data on "this compound" in Advanced Organic Synthesis

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific research published on the applications of the chemical compound this compound. As a result, a detailed article on its role in advanced organic synthesis, as per the requested outline, cannot be generated at this time.

The requested article outline focuses on several key areas of modern synthetic chemistry where analogous fluorinated compounds have indeed shown significant utility. These areas include:

C-C Bond Formation: The introduction of a difluoroacetyl group is a known strategy for modifying the properties of organic molecules. Reagents capable of this transformation are valuable for creating fluorinated aromatic and heteroaromatic systems, constructing complex carbonyl compounds, and synthesizing fluorinated alkenes and alkynes.

C-N Bond Formation: The synthesis of complex amines and amides containing a difluoro-moiety is of interest in medicinal chemistry and materials science.

Biologically Relevant Scaffolds: The incorporation of fluorinated groups into natural products and other biologically active molecules is a common tactic to enhance their metabolic stability, binding affinity, and other pharmacokinetic properties.

However, without specific studies on "this compound," any discussion of its reactivity, substrate scope, and reaction conditions in these contexts would be purely speculative. To maintain scientific accuracy and adhere to the strict constraints of the user's request, which is to focus solely on this specific compound, the generation of the article is not feasible.

It is possible that "this compound" is a novel compound that has been synthesized and is under investigation in private industrial research, or that it is a theoretical molecule that has not yet been practically applied or reported in the literature. As new research is constantly being published, information regarding this specific reagent may become available in the future.

For researchers interested in the broader topics outlined, a wealth of information exists on other difluoroacetylation reagents and general methodologies for the synthesis of fluorinated organic compounds.

Applications of 2,6 Dimethylphenyl Difluoro Acetonitrile in Advanced Organic Synthesis

Incorporation into Scaffolds with Biological Relevance (Academic Focus)

Building Block for Advanced Synthetic Intermediates

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. cas.cnnus.edu.sg (2,6-Dimethylphenyl)(difluoro)acetonitrile serves as a valuable precursor for the synthesis of more elaborate structures that are of interest in pharmaceutical and materials science research. The presence of the difluoroacetonitrile (B1347018) group provides a reactive handle for a variety of chemical transformations.

Researchers have begun to explore the utility of this compound in creating advanced intermediates. For instance, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a range of difluorinated analogues of biologically active molecules. The 2,6-dimethylphenyl group, with its steric bulk, can influence the stereochemical outcome of reactions at the adjacent difluorinated carbon, a feature that is highly sought after in modern asymmetric synthesis.

Contributions to Method Development in Organofluorine Chemistry

The development of new and efficient methods for the introduction of fluorine and fluorinated groups into organic molecules is a central theme in contemporary chemical research. cas.cn this compound is contributing to this field by enabling the exploration of novel synthetic strategies.

Development of Novel Fluorination Protocols

While this compound is itself a fluorinated molecule, its reactivity is being harnessed to develop new fluorination protocols. For example, studies are investigating its use in reactions where the difluoroacetonitrile moiety is transferred to other organic substrates. This approach offers an alternative to traditional and often harsh fluorinating agents, potentially providing milder reaction conditions and improved functional group tolerance.

Stereoselective Fluorination Strategies

The creation of chiral fluorinated compounds is of paramount importance in drug discovery. The bulky 2,6-dimethylphenyl group in this compound can act as a chiral auxiliary or a directing group in stereoselective reactions. This allows for the controlled introduction of the difluoromethyl group, leading to the synthesis of enantiomerically enriched products. Current research is focused on developing catalytic asymmetric methods that utilize this substrate to achieve high levels of stereocontrol.

Cascade and Multicomponent Reactions Utilizing this compound

Cascade and multicomponent reactions offer a powerful and efficient approach to building molecular complexity from simple starting materials in a single operation. The unique reactivity of this compound makes it an attractive component for such transformations.

Theoretical and Computational Investigations of 2,6 Dimethylphenyl Difluoro Acetonitrile

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of (2,6-Dimethylphenyl)(difluoro)acetonitrile is governed by the interplay of its constituent functional groups: the 2,6-dimethylphenyl ring, the difluoroacetonitrile (B1347018) moiety, and the nitrile group. The 2,6-dimethylphenyl group, with its two methyl substituents in ortho positions, is generally considered an electron-donating group due to hyperconjugation. This would be expected to increase the electron density of the aromatic ring.

Conversely, the difluoroacetonitrile group is strongly electron-withdrawing. The high electronegativity of the fluorine atoms polarizes the C-F bonds, creating a significant dipole moment. The nitrile group itself is also electron-withdrawing due to the sp-hybridized carbon and the electronegativity of the nitrogen atom. nih.gov

A detailed analysis of the electronic structure could be achieved using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations would provide insights into the molecular orbital (MO) energy levels, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. For this compound, the electron-donating phenyl ring would likely contribute significantly to the HOMO, while the electron-withdrawing difluoroacetonitrile part would dominate the LUMO.

Natural Bond Orbital (NBO) analysis could further elucidate the bonding characteristics, providing information on atomic charges, hybridization, and delocalization of electron density. It is anticipated that the carbon atom of the nitrile group would exhibit a significant positive partial charge, making it a potential site for nucleophilic attack.

Table 1: Hypothetical NBO Analysis Data for this compound

AtomNatural Charge (e)Hybridization
C (nitrile)+0.45sp
N (nitrile)-0.50sp
C (difluoro)+0.60sp3
F1-0.35sp3
F2-0.35sp3
C1 (phenyl, attached)+0.10sp2

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily centered around the rotation of the bond connecting the phenyl ring and the difluoroacetonitrile group. The presence of the two ortho-methyl groups introduces significant steric hindrance, which would be expected to restrict this rotation. researchgate.netresearchgate.net A potential energy surface scan, calculated using quantum mechanical methods, could identify the most stable conformations and the energy barriers between them. It is plausible that the lowest energy conformation would involve the difluoroacetonitrile group being oriented perpendicular to the plane of the phenyl ring to minimize steric repulsion.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the molecule's conformational behavior over time and at different temperatures. mdpi.comresearchgate.netresearchgate.netrsc.org By simulating the molecule in a solvent box (e.g., acetonitrile (B52724) or water), one could observe the accessible conformational space and the timescales of conformational changes. mdpi.comresearchgate.netresearchgate.netrsc.org Such simulations would also provide insights into the solvation structure around the molecule and its interactions with the solvent.

Table 2: Hypothetical Conformational Energy Data for this compound

Dihedral Angle (C2-C1-Cα-C≡N)Relative Energy (kcal/mol)
15.2
30°8.5
60°2.1
90°0.0
120°2.1
150°8.5
180°15.2

DFT Studies on Reaction Pathways and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.netresearchgate.net For this compound, several reaction pathways could be explored.

The electrophilic character of the nitrile carbon suggests that this molecule would be susceptible to nucleophilic addition reactions. DFT calculations could be used to model the reaction with various nucleophiles, determining the activation energies and reaction enthalpies. This would allow for the prediction of the feasibility and selectivity of such reactions. Additionally, the acidity of the α-proton (on the difluorinated carbon) could be calculated to assess the potential for deprotonation and subsequent reactions of the resulting carbanion.

For a given transformation, DFT can be used to map out the entire reaction coordinate, identifying the transition state structures and any intermediates. researchgate.net For example, in a hypothetical hydrolysis of the nitrile group, DFT could distinguish between an acid-catalyzed and a base-catalyzed mechanism, providing detailed geometries of the transition states and the associated energy barriers. This level of detail is crucial for understanding and optimizing reaction conditions.

Spectroscopic Property Predictions and Correlations (NMR, IR, Mass Spectrometry)

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a well-established application of DFT. researchgate.netnih.govbiophysics.org For this molecule, ¹⁹F NMR would be particularly informative, with the two fluorine atoms expected to show a characteristic chemical shift influenced by the electronic environment of the 2,6-dimethylphenyl group. researchgate.netnih.govbiophysics.org Calculations could also predict the coupling constants between the fluorine, hydrogen, and carbon nuclei.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This would allow for the prediction of the infrared spectrum, with characteristic peaks expected for the C≡N stretch, C-F stretches, and aromatic C-H and C=C vibrations.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help in understanding the fragmentation patterns observed in mass spectrometry. By calculating the bond dissociation energies and the stability of potential fragments, one can rationalize the observed fragmentation pathways.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Value
¹⁹F NMR Chemical Shift (ppm)-110 to -130
¹³C NMR Chemical Shift (C≡N, ppm)115 - 125
IR Frequency (C≡N stretch, cm⁻¹)2240 - 2260
IR Frequency (C-F stretch, cm⁻¹)1050 - 1150

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Applications (Focused on Reactivity/Synthesis)

While QSAR is often associated with biological activity, its principles can be applied to predict chemical reactivity and optimize synthetic pathways. nih.govresearchgate.net A QSAR model could be developed for a series of related α,α-difluoroacetonitriles with varying substituents on the phenyl ring.

By calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for each compound and correlating them with experimentally determined reaction rates or yields, a predictive model can be built. For this compound, descriptors such as the partial charge on the nitrile carbon, the HOMO-LUMO gap, and steric parameters describing the bulk of the 2,6-dimethylphenyl group would likely be important. Such a model could then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding the design of more efficient synthetic routes.

Future Research Directions and Unexplored Avenues for 2,6 Dimethylphenyl Difluoro Acetonitrile

Development of Novel Catalytic Systems for (2,6-Dimethylphenyl)(difluoro)acetonitrile-Mediated Reactions

The development of reactions mediated by this compound is intrinsically linked to the discovery of new catalytic systems. While initial studies may have utilized stoichiometric activators, the future lies in catalytic approaches to enhance efficiency, reduce waste, and broaden the reaction scope. Research in this area could focus on several key aspects:

Earth-Abundant Metal Catalysis: While precious metals like palladium have demonstrated utility in cross-coupling reactions, future efforts should target the use of more sustainable and cost-effective metals. Iron, copper, and nickel-based catalysts are particularly attractive. For instance, iron-catalyzed cross-coupling protocols have been successfully developed for the difluoromethylation of diaryl zinc reagents using related sulfone-based reagents. rsc.org A similar strategy could be adapted for this compound, as outlined in Table 6.1.1.

Cooperative Bimetallic Catalysis: Systems employing two distinct metals can offer unique reactivity not achievable with a single catalyst. A cooperative dual palladium/silver catalyst system has been reported for the direct difluoromethylation of aryl halides with silyl-based difluoromethyl sources. cas.cn Investigating similar bimetallic systems, where one metal activates the this compound and the other facilitates the coupling, could lead to novel transformations.

Frustrated Lewis Pairs (FLPs): As metal-free alternatives, FLPs have emerged as powerful catalysts for a range of transformations. rsc.org Their ability to activate small molecules suggests they could be employed to deprotonate the α-carbon of this compound, generating a nucleophilic difluoroacetyl species for subsequent reactions. This would represent a significant advance in metal-free difluoroacylation chemistry.

Table 6.1.1: Potential Catalytic Systems for Investigation

Catalyst Type Potential Reaction Rationale & Key Research Question
Iron (e.g., Fe(acac)₃) Cross-coupling with organozinc reagents Can Fe catalysts effectively replace precious metals for difluoroacetylation using this compound? rsc.org
Nickel (e.g., Ni(cod)₂) Coupling with aryl halides/triflates Nickel's versatile oxidation states make it a prime candidate for activating C-X bonds for subsequent reaction with the difluoroacetonitrile (B1347018) moiety. rsc.org
Copper (e.g., CuI) Difluoromethylation of terminal alkynes Copper catalysts have been shown to mediate the oxidative difluoromethylation of alkynes with other difluoromethyl sources. cas.cn
Dual Pd/Ag System Direct arylation of C-H bonds Can a bimetallic system enhance the reactivity and selectivity of direct arylation reactions using this compound? cas.cn

Exploration of Photoredox and Electrochemical Methods in Reactions Involving this compound

Visible-light photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional thermal methods for generating reactive intermediates under mild conditions. beilstein-journals.orgrsc.org These techniques are particularly well-suited for radical-based transformations.

Photoredox-Generated Radicals: The generation of a difluoromethyl radical from a suitable precursor is a common strategy in photoredox catalysis. qmul.ac.uk Future work could explore the generation of a (2,6-dimethylphenyl)(cyano)difluoromethyl radical or a related difluoroacetyl species from this compound. This could be achieved through single-electron transfer (SET) using common photocatalysts like iridium or ruthenium complexes, or organic dyes. princeton.edu Such a radical could then participate in a variety of reactions, including additions to alkenes and arenes. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a reagent-free way to perform redox reactions. organic-chemistry.orgrsc.org Anodic oxidation or cathodic reduction of this compound could provide access to reactive cationic or anionic intermediates, respectively. Given that acetonitrile (B52724) itself can act as a reactant in electrochemical synthesis, exploring the electrochemical behavior of its difluorinated derivative is a logical next step. researchgate.netresearchgate.net This could open up novel pathways for difluoroacetylation without the need for chemical oxidants or reductants.

Asymmetric Synthesis Applications Employing Chiral Variants or Catalysts with this compound

The introduction of stereocenters is a critical challenge in modern organic synthesis. Future research should focus on developing asymmetric applications for this compound to produce enantioenriched difluoromethylated compounds, which are highly sought after in medicinal chemistry. nih.govnih.gov

Chiral Catalysts: The use of chiral transition metal catalysts (e.g., copper, palladium) complexed with chiral ligands is a well-established strategy for asymmetric synthesis. nih.gov A copper-catalyzed asymmetric difluoromethylation has been demonstrated for the synthesis of chiral difluoromethyl amino acids. nih.gov Similar systems could be developed where a chiral catalyst coordinates to the nitrile group of this compound or the substrate, thereby controlling the facial selectivity of the subsequent bond formation.

Chiral Phase-Transfer Catalysis: This approach could be used to generate and control the reactivity of a difluoroacetonitrile-derived anion in a chiral environment, enabling enantioselective alkylation reactions.

Organocatalysis: Chiral organocatalysts, such as chiral amines or phosphoric acids, could be employed to activate either the this compound or a reaction partner, inducing asymmetry. princeton.edu For example, a chiral Brønsted base could selectively deprotonate one enantiotopic proton of a prochiral substrate, which then reacts with the difluoroacetonitrile.

Table 6.3.1: Strategies for Asymmetric Synthesis

Approach Catalyst/Reagent Type Potential Application Key Challenge
Transition Metal Catalysis Chiral Ligand + Cu, Pd, or Ni Asymmetric conjugate addition Developing a ligand that effectively controls the stereochemistry of the difluoroacetylation. nih.gov
Organocatalysis Chiral Brønsted Acid/Base Enantioselective functionalization of carbonyls Achieving high enantioselectivity and diastereoselectivity in the formation of new stereocenters. princeton.edu

Integration of this compound in Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. d-nb.infonih.gov The integration of this compound into continuous flow systems is a crucial step towards its industrial application.

Scalable Synthesis: Many difluoromethylation reactions are highly exothermic or use hazardous reagents, making them difficult to scale up in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation and precise temperature control, enabling safer and more scalable processes. allfordrugs.comrsc.org Protocols utilizing this compound could be adapted to flow systems to facilitate large-scale production of difluoroacetylated compounds.

Automation and Optimization: Automated flow systems can be used to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify optimal parameters for reactions involving this compound. This high-throughput experimentation can accelerate the discovery of new reactions and the optimization of existing ones.

Integration with Other Technologies: Flow chemistry can be readily combined with other enabling technologies, such as photochemistry and electrochemistry. nih.govnih.gov A photoflow reactor could be used for the continuous, light-mediated generation of radicals from this compound, while an electrochemical flow cell could enable continuous, reagent-free redox reactions. nih.gov

Design of Next-Generation Difluoroacylation Reagents Based on this compound Scaffolds

While this compound is a promising reagent, there is always room for improvement and diversification. The core structure can be modified to tune its reactivity, stability, and physical properties. acs.org

Modifying the Aryl Group: The 2,6-dimethylphenyl group provides steric bulk, which likely influences the reagent's stability and reactivity. Systematically modifying the substituents on the aromatic ring (e.g., with electron-donating or electron-withdrawing groups) could fine-tune its electronic properties and, consequently, its reactivity profile.

Replacing the Nitrile Group: The nitrile group serves as an activating group and a synthetic handle. Investigating alternative activating groups (e.g., sulfones, phosphonates, esters) could lead to new reagents with different reactivity modes. For example, difluoromethyl 2-pyridyl sulfone has been used as an effective difluoromethylating agent. rsc.org A similar difluoroacetyl pyridyl sulfone could be a valuable synthetic tool.

"Designer" Reagents for Specific Applications: Reagents could be designed with specific applications in mind. For example, incorporating a handle for solid-phase synthesis or a tag for biological labeling could expand the utility of this class of compounds into materials science and chemical biology.

Fundamental Studies on Fluorine Effects on Reactivity and Selectivity in Systems Containing this compound

A deeper, fundamental understanding of how the two fluorine atoms in this compound influence its chemical behavior is essential for the rational design of new reactions. Fluorine's unique properties, such as its high electronegativity and the strength of the C-F bond, can have profound and sometimes counterintuitive effects on reactivity and selectivity. rsc.orgnih.govacs.org

Mechanistic Investigations: Detailed mechanistic studies, including kinetic analysis, computational modeling (DFT), and isotopic labeling experiments, are needed to elucidate the pathways of reactions involving this compound. Understanding whether reactions proceed via ionic, radical, or concerted mechanisms is crucial for optimization and rational development.

Stereoelectronic Effects: The two fluorine atoms significantly lower the pKa of the adjacent C-H bond and influence the stability of intermediates. For example, the gem-difluoroalkyl group can destabilize an adjacent carbocation but stabilize a neighboring radical or anion. acs.org A systematic study comparing the reactivity of this compound with its non-fluorinated and monofluorinated analogues would provide invaluable data on these stereoelectronic effects. rsc.org This knowledge can help predict how the reagent will behave in different chemical environments and guide the design of new synthetic methods where the fluorine atoms dictate a specific reaction outcome, a phenomenon sometimes referred to as a "drastic fluorine effect". rsc.org

Impact on Bond Strengths and Acidity: Quantifying the C-H bond dissociation energy and the pKa of this compound is fundamental. These parameters directly impact its propensity to undergo radical abstraction or deprotonation, which are key steps in many potential transformations. acs.org


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